molecular formula C18H16F4N4O3 B13771672 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B13771672
M. Wt: 412.3 g/mol
InChI Key: PWQUVACTEMKCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methylamino group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2H-indazole-7-carboxylic acid with 4-[(methylamino)methyl]phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2H-indazole-7-carboxamide: Lacks the methylamino and trifluoroacetate groups.

    4-[(Methylamino)methyl]phenylboronic acid: Lacks the indazole and trifluoroacetate moieties.

    2H-indazole-7-carboxamide: Lacks the fluorine, methylamino, and trifluoroacetate groups.

Uniqueness

The presence of the fluorine atom enhances its reactivity, while the trifluoroacetate group improves its solubility and stability .

Properties

Molecular Formula

C18H16F4N4O3

Molecular Weight

412.3 g/mol

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H15FN4O.C2HF3O2/c1-19-8-10-2-4-13(5-3-10)21-9-11-6-12(17)7-14(16(18)22)15(11)20-21;3-2(4,5)1(6)7/h2-7,9,19H,8H2,1H3,(H2,18,22);(H,6,7)

InChI Key

PWQUVACTEMKCOS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.